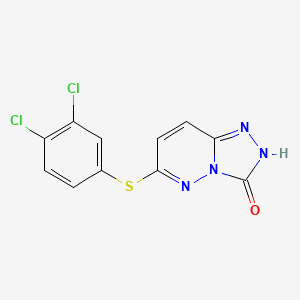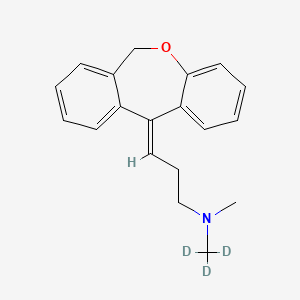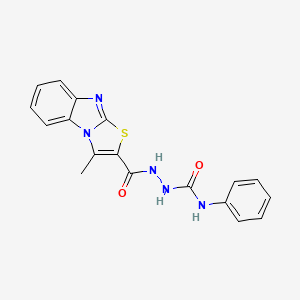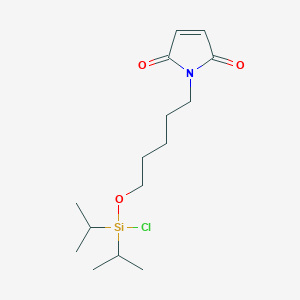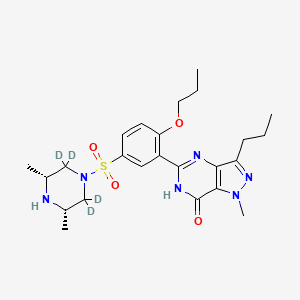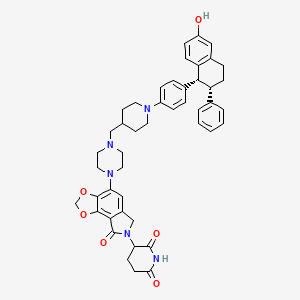![molecular formula C21H32N6O7 B12416654 (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EB-0156 is a potent inhibitor of endoplasmic reticulum alpha-glucosidase I and II, with IC50 values of 0.0479 micromolar and less than 0.001 micromolar, respectively . This compound is an N-substituted derivative of valiolamine and exhibits broad-spectrum antiviral activity . EB-0156 has significant potential for broad-spectrum drug discovery against both existing and emerging viruses .
Méthodes De Préparation
The synthesis of EB-0156 involves the N-substitution of valiolamine derivatives . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the modification of the valiolamine core structure to introduce the N-substituted group, which is crucial for its inhibitory activity against alpha-glucosidases . Industrial production methods are also not explicitly detailed but likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
EB-0156 primarily undergoes reactions typical of N-substituted valiolamine derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the N-substituted group.
Reduction: Reduction reactions can occur, especially at the nitro group present in the structure.
Substitution: Nucleophilic substitution reactions are common, given the presence of reactive sites on the valiolamine core
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions but generally involve modified valiolamine derivatives with altered functional groups.
Applications De Recherche Scientifique
EB-0156 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways
Biology: Investigated for its effects on cellular processes involving endoplasmic reticulum alpha-glucosidases
Medicine: Explored for its potential as a broad-spectrum antiviral agent, particularly against viruses that rely on alpha-glucosidases for replication
Mécanisme D'action
EB-0156 exerts its effects by inhibiting endoplasmic reticulum alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, and their inhibition disrupts the proper folding and function of viral glycoproteins, thereby inhibiting viral replication . The molecular targets are the active sites of alpha-glucosidases, and the pathways involved include the glycoprotein processing pathway in the endoplasmic reticulum .
Comparaison Avec Des Composés Similaires
EB-0156 is unique due to its potent inhibitory activity and broad-spectrum antiviral potential. Similar compounds include:
Valiolamine: The parent compound, which lacks the N-substitution but shares the core structure.
Miglitol: Another alpha-glucosidase inhibitor used as an antidiabetic agent.
Acarbose: A well-known alpha-glucosidase inhibitor used to treat type 2 diabetes
Compared to these compounds, EB-0156 exhibits higher potency and broader antiviral activity, making it a valuable candidate for drug discovery .
Propriétés
Formule moléculaire |
C21H32N6O7 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-[2-nitro-4-(triazol-2-yl)anilino]hexylamino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1 |
Clé InChI |
BJRWBFFORRYEBK-RQUKQETFSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
SMILES canonique |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
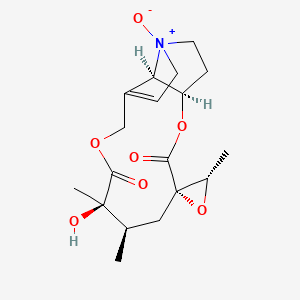
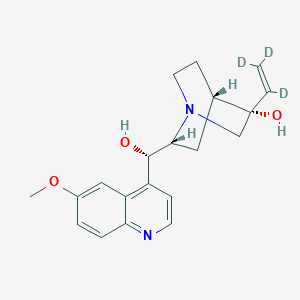
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
